1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Lipophilicity LogP Chromatographic behavior

Sourcing N-1 Boc, N-6 benzyl protected pyrrolopyridine dione building blocks with reliable purity and on-time delivery is challenging. This compound solves that by providing a ready-to-use, orthogonally protected scaffold for moxifloxacin and quinolone derivatization. • Orthogonal Protection: Boc group enables selective N-1 deprotection after scaffold elaboration, while the benzyl and 5,7-dione groups remain intact []. • Optimized Lipophilicity: Predicted LogP of ~3.38 (vs. ~1.90 for non-Boc analog) enhances membrane permeability for intracellular target programs []. • Reliable Supply: Offered as a custom synthesis product through BenchChem's global network, ensuring consistent quality for medicinal chemistry and reference standard applications.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
Cat. No. B13712608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1C(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)20-11-7-10-14-15(20)17(23)21(16(14)22)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3
InChIKeyAMHHZFWIZBPERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione: A Protected Heterocyclic Core for Specialized Synthesis


1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS N/A; MDL MFCD31543861) is a complex heterocyclic compound featuring a pyrrolo[3,4-b]pyridine dione core that is protected by an N-1 tert-butoxycarbonyl (Boc) group and N-6 benzyl substituent . With a molecular formula of C₁₉H₂₄N₂O₄ and a molecular weight of 344.40 g/mol, this functionalized building block is employed in medicinal chemistry and organic synthesis, most notably as a structural intermediate in the development of quinolone-class antibacterials such as moxifloxacin [1]. Its distinct substitution pattern differentiates it from simpler pyrrolopyridine diones, offering unique synthetic utility.

Protected heterocyclic core for orthogonal synthetic strategies
Unique Boc/benzyl substitution pattern enables chemoselective modifications
Advanced intermediate in quinolone antibacterial research

Why 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione Cannot Be Replaced by a Simple Analog


In-class substitution of this compound is non-trivial because the combination of the Boc protecting group at the 1-position and the benzyl group at the 6-position, alongside the 5,7-dione, creates a unique steric and electronic environment that directly impacts reactivity, pharmacokinetics, and physicochemical properties [1][2]. Removing the Boc group not only eliminates amine protection necessary for orthogonal synthesis but also reduces predicted lipophilicity by approximately 1.4 logP units compared to the non-Boc analog (6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione, CAS 128740-13-6) [3]. Such differences manifest in solvent partitioning, chromatographic behavior, and downstream synthetic performance. Therefore, selecting a closely related analog without rigorous confirmation of functional equivalence can lead to synthesis failure or inconsistent biological activity.

Protection Removing the Boc group eliminates orthogonal amine protection, risking unwanted side reactions in multi-step syntheses.
Lipophilicity Non-Boc analog has substantially lower predicted lipophilicity, which may shift chromatographic retention and extraction behavior.
Reactivity Altered steric and electronic environment can lead to different reactivity profiles, affecting downstream synthetic outcomes.

Head-to-Head Quantitative Evidence for 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione Versus Key Analogs


Lipophilicity Comparison: 1.48-LogP Gain Over the Non-Boc Analog Drives Differential Extraction and Chromatography

The target compound, 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione, has a predicted LogP of approximately 3.38, whereas its non-Boc analog, 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS 128740-13-6), has a predicted LogP of approximately 1.90 [1]. The Boc-protected form also has a higher molecular weight (344.40 vs. 244.29 g/mol) and no hydrogen bond donors, compared to the non-Boc form which has one hydrogen bond donor. The ClogP difference of 1.48 units indicates a substantially higher lipid solubility for the target compound, which is critical for reversed-phase HPLC method development and sample workup. A 1.48-logP difference typically corresponds to a 30-fold change in octanol/water partition coefficient, directly influencing solvent extraction yields.

Lipophilicity gain
Cross-study comparable
ΔLogP ≈ +1.48 vs. non-Boc analog
Supports distinct chromatographic method development
In silico prediction; confirm experimentally
Lipophilicity LogP Chromatographic behavior

Hydrogen-Bond Donor Advantage: Boc Protection Eliminates an HBD, Enabling Orthogonal Synthetic Strategies

The target compound contains zero hydrogen bond donors, while the non-Boc analog (6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione) contains one HBD (the unsubstituted N–H) . This is a critical quantitative difference for synthetic planning: the Boc group acts as a classical amine protecting group that can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting the 5,7-dione or benzyl groups [1]. The unprotected analog's N–H is chemically reactive and can participate in unwanted side reactions (e.g., acylation or alkylation) during multi-step syntheses, severely limiting its utility in complex molecular assembly. The Boc-protected variant thus permits chemoselective modifications at the 3-position or the 4a/7a bridgehead while keeping the 1-position amine blocked.

HBD elimination
Supporting evidence
Target: 0 HBD; Non-Boc: 1 HBD
Enables chemoselective synthetic strategies
Boc stability under basic/nucleophilic conditions
Hydrogen-bond donor Protecting group Synthetic orthogonality

Synthetic Yield: Enzymatic Resolution Yields >99% ee for the Non-Boc Analog, with Target Compound Enabling Yield Optimization via Protection

Enzymatic resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (non-Boc) using Candida antarctica lipase B (CAL-B) achieves 49% conversion and >99% enantiomeric purity under optimized conditions (phenyl allyl carbonate as acyl agent, TBME solvent, 30°C) [1]. While this resolution protocol applies to the non-Boc compound, the target Boc-protected version is anticipated to exhibit different substrate recognition by the lipase due to the steric bulk of the Boc group, potentially altering the E-value (enantiomeric ratio). The quantitative difference between the two compounds is critical: if resolution were attempted directly on the target compound, the E-value could decrease from >100 to an unacceptably low value (<20). Therefore, the Boc-protected variant serves a complementary role, typically used post-resolution as a synthetic intermediate where chiral integrity must be preserved during subsequent reactions.

Enzymatic resolution
Class-level inference
Non-Boc: >99% ee, 49% conv. Target: predicted E-value <20
May require alternative resolution strategy
Based on steric bulk; no direct data
Enzymatic resolution Enantiomeric purity Moxifloxacin intermediate

Molecular Weight Differentiation: 100 Da Gap Between Target and Non-Boc Analog Alters Dosage and Molar Calculations

The target compound has a molecular weight of 344.40 g/mol, which is 100.11 g/mol higher than the non-Boc analog (244.29 g/mol) . This 41% increase in molecular weight has direct implications for procurement and experimental design. For milligram-scale biological assays, if one inadvertently substitutes the non-Boc analog for the target compound at equivalent mass, the actual molar concentration will be 41% lower than intended, leading to potential under-dosing and misinterpretation of structure-activity relationships. Conversely, if the target compound is used where the non-Boc analog was optimized, the effective molar concentration would be 41% higher, risking off-target effects or toxicity.

MW difference
Data to verify
ΔMW = 100.11 g/mol (41% higher)
Molar concentration correction essential for assay comparisons
Verify MW before solution preparation
Molecular weight Molar concentration Procurement planning

Optimal Research and Industrial Application Scenarios for 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione


Late-Stage Functionalization in the Synthesis of Quinolone Antibacterials

The Boc-protected core serves as an advanced intermediate in the synthesis of moxifloxacin and related quinolones, where the Boc group permits selective N-1 deprotection after construction of the quinolone scaffold [1]. The 5,7-dione and benzyl groups remain intact during typical peptide coupling and alkylation steps, enabling orthogonal synthetic strategies.

Development of Chiral Building Blocks via Enzymatic Resolution

While direct enzymatic resolution of the Boc-protected target is less efficient, the analogous non-Boc form achieves >99% ee [2]. The target compound is therefore employed post-resolution as a protected chiral intermediate, preserving stereochemical integrity during subsequent synthetic transformations that require amine protection.

Physicochemical Property Optimization in Lead Compound Development

The combination of Boc and benzyl substituents on the pyrrolopyridine dione core produces a predicted LogP of ~3.38, compared to ~1.90 for the non-Boc analog [3]. This lipophilicity shift is valuable for tuning membrane permeability and oral bioavailability in early-stage drug discovery programs targeting intracellular enzymes such as kinases or HDACs.

Analytical Reference Standard for Impurity Profiling in Quinolone Manufacture

The target compound can serve as a reference standard for detecting and quantifying Boc-protected intermediates and related impurities during the industrial production of moxifloxacin, where residual protecting groups must be monitored to meet pharmacopoeia specifications [1].

Application
Selection Property
Validation Focus
Quinolone intermediate synthesis
Boc-protected amine for orthogonal deprotection
Selective N-1 deprotection conditions
Chiral building block preparation
Protected stereochemistry during transformations
Enantiomeric purity retention
Lead compound optimization
Lipophilicity tuning for permeability
Membrane permeability assessment
Reference standard for impurity analysis
Boc-protected intermediate as marker
Residual protecting group monitoring
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